2-(isopropylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC15607921
Molecular Formula: C16H16N4O2S2
Molecular Weight: 360.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N4O2S2 |
|---|---|
| Molecular Weight | 360.5 g/mol |
| IUPAC Name | (5Z)-3-methyl-5-[[4-oxo-2-(propan-2-ylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C16H16N4O2S2/c1-9(2)17-13-10(8-11-15(22)19(3)16(23)24-11)14(21)20-7-5-4-6-12(20)18-13/h4-9,17H,1-3H3/b11-8- |
| Standard InChI Key | PZEZREAXPPFVPG-FLIBITNWSA-N |
| Isomeric SMILES | CC(C)NC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)C |
| Canonical SMILES | CC(C)NC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)C |
Introduction
The compound 2-(isopropylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that belongs to the class of pyrido-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of a thiazolidine ring in its structure also categorizes it as a thiazolidinone derivative.
Synthesis and Analytical Techniques
The synthesis of such compounds typically involves multi-step organic reactions, requiring careful control of solvents, reaction temperatures, and catalysts to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) are commonly used to monitor reaction progress and confirm the structure of intermediates and the final product.
Potential Biological Activities
Compounds with similar structures have shown promise in various biological applications, including:
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Antimicrobial Activity: Pyrido-pyrimidine derivatives have been studied for their antimicrobial properties, potentially inhibiting bacterial growth.
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Anticancer Activity: These compounds may exhibit anticancer effects by inhibiting enzymes involved in cell proliferation or modulating signaling pathways related to cancer progression.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 2-(isopropylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one | C23H22N4O2S2 | 396.51 | Antimicrobial, Anticancer |
| 3-Thiazolidinecarboxylic acid, 4-oxo-2-thioxo-, methyl ester | C5H5NO3S2 | 191.2 | Potential Endocrine Disruptor |
| 2-(isopropylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one | Not Specified | Not Specified | Potential Antimicrobial/Anticancer |
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